(S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone (S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone Strobopinin is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7 and a methyl group at position 6 respectively. It has a role as a plant metabolite. It derives from a (2S)-flavanone.
Brand Name: Vulcanchem
CAS No.: 11023-71-5
VCID: VC0081520
InChI: InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3
SMILES: CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

(S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

CAS No.: 11023-71-5

Main Products

VCID: VC0081520

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

(S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone - 11023-71-5

CAS No. 11023-71-5
Product Name (S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3
Standard InChIKey INBPQAJYHSJVRY-ZDUSSCGKSA-N
Isomeric SMILES CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O
SMILES CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Canonical SMILES CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Description Strobopinin is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7 and a methyl group at position 6 respectively. It has a role as a plant metabolite. It derives from a (2S)-flavanone.
PubChem Compound 114429
Last Modified Nov 11 2021
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